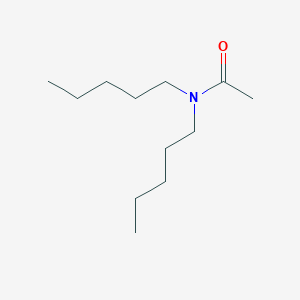
N,N-Dipentylacetamide
Description
These compounds vary in alkyl chain length, substituents, and applications, offering a basis for comparative analysis.
Properties
CAS No. |
16238-16-7 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N,N-dipentylacetamide |
InChI |
InChI=1S/C12H25NO/c1-4-6-8-10-13(12(3)14)11-9-7-5-2/h4-11H2,1-3H3 |
InChI Key |
SILWLTRTLXQJSO-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCCC)C(=O)C |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C |
Other CAS No. |
16238-16-7 |
Synonyms |
N,N-Dipentylacetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., butyl, benzyl) reduce water solubility and increase hydrophobicity compared to smaller substituents (methyl, ethyl).
- Boiling Points : Dimethyl and diethyl derivatives exhibit higher boiling points due to hydrogen bonding and dipole interactions .
Research Findings
- DMAc in Electrolytes : A hybrid electrolyte with 30% DMAc in water showed enhanced ionic conductivity (3.5 mS/cm) compared to pure water .
- Diethylacetamide Purity : Commercial grades often exceed 99% purity, critical for pharmaceutical manufacturing .
- Dibutylacetamide Stability : Requires storage at controlled temperatures to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


